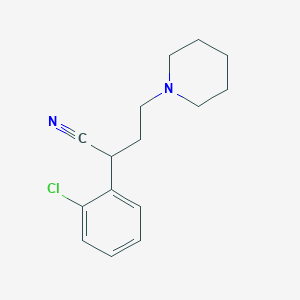

2-(2-Chlorophenyl)-4-(piperidin-1-yl)butanenitrile

Cat. No. B8237129

M. Wt: 262.78 g/mol

InChI Key: YQCBNVZGEYDTDN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05432284

Procedure details

A reaction vessel under a nitrogen atmosphere containing 74.0 kg of 1-(2-chloroethyl)piperidine, monohydrochloride at 10° C. was charged with 255.4 kg of sodium hydroxide solution (50% w/w). The reaction was warmed to 30° to 35° C. and 67.0 kg of 2-chlorobenzeneacetonitrile and 1.4 kg of methyltributylammonium chloride (75% w/w in water) were added. The reaction was stirred at 40° C. for 6 h and then heated to 60° C. for at least 6 h. When the reaction was completed as indicated by gas chromatographic analysis, the reaction mixture was cooled to 25° C. The reaction mixture was diluted with 335 L of water and 134 L of toluene and stirred for 30 min. After separation of the layers, the organic phase was extracted with 275 L of hydrochloric acid (2N). The acidic extract was washed twice with 50 L of toluene, basified with 30 L of sodium hydroxide solution (50% w/w) to a pH>12 and extracted twice with a total of 368 L of heptane. The combined organic phase was washed with 50 L of water and filtered through a layer of diatomaceous earth. The filtrate was dried by azeotropic distillation. The solvent was removed by distillation under reduced pressure to give 104.5 kg (90.0%) of the title product α-(2-chlorophenyl)-1-piperidinebutanenitrile as an oil. Analysis calcd for C15H19ClN2 : C,68.56; H,7.29; Cl,13.49; N,10.66. Found: C,69.64; H,7.53; Cl,12.45; N,9.75. The crude product (oil) was carried forward to the next step without purification. The purity of the title compound was estimated to be 98% based on GC Method B.

Name

Yield

90%

Identifiers

|

REACTION_CXSMILES

|

Cl.Cl[CH2:3][CH2:4][N:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1.[OH-].[Na+].[Cl:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[CH2:20][C:21]#[N:22]>[Cl-].C[N+](CCCC)(CCCC)CCCC.O.C1(C)C=CC=CC=1>[Cl:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[CH:20]([CH2:3][CH2:4][N:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)[C:21]#[N:22] |f:0.1,2.3,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

74 kg

|

|

Type

|

reactant

|

|

Smiles

|

Cl.ClCCN1CCCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

255.4 kg

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

67 kg

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C=CC=C1)CC#N

|

|

Name

|

|

|

Quantity

|

1.4 kg

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].C[N+](CCCC)(CCCC)CCCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

40 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction was stirred at 40° C. for 6 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was warmed to 30° to 35° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated to 60° C. for at least 6 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was cooled to 25° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 30 min

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After separation of the layers

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the organic phase was extracted with 275 L of hydrochloric acid (2N)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The acidic extract

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed twice with 50 L of toluene

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted twice with a total of 368 L of heptane

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic phase was washed with 50 L of water

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through a layer of diatomaceous earth

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The filtrate was dried by azeotropic distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed by distillation under reduced pressure

|

Outcomes

Product

Details

Reaction Time |

6 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=C(C=CC=C1)C(C#N)CCN1CCCCC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 104.5 kg | |

| YIELD: PERCENTYIELD | 90% | |

| YIELD: CALCULATEDPERCENTYIELD | 98.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |